Solafur

Physicochemical Properties Formulation Science Drug Delivery

Solafur, chemically identified as the potassium salt of furazidine (or furagin) , is a nitrofuran derivative belonging to the hydantoin class of organic compounds. As a member of the nitrofuran antibiotics, it is primarily recognized for its bacteriostatic action against a range of Gram-positive and Gram-negative bacteria, with a historical and current research focus on urinary tract infections.

Molecular Formula C10H7KN4O5
Molecular Weight 302.28 g/mol
CAS No. 21287-44-5
Cat. No. B1241555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSolafur
CAS21287-44-5
SynonymsFuragin
Furazidin
Solafu
Molecular FormulaC10H7KN4O5
Molecular Weight302.28 g/mol
Structural Identifiers
SMILESC1C(=NC(=O)N1N=CC=CC2=CC=C(O2)[N+](=O)[O-])[O-].[K+]
InChIInChI=1S/C10H8N4O5.K/c15-8-6-13(10(16)12-8)11-5-1-2-7-3-4-9(19-7)14(17)18;/h1-5H,6H2,(H,12,15,16);/q;+1/p-1/b2-1+,11-5+;
InChIKeyZKIAXFGFUSGPGQ-NGTWICJZSA-M
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Solafur (Furazidine Potassium Salt, CAS 21287-44-5): A Soluble Nitrofuran Antibiotic for Research and Analytical Procurement


Solafur, chemically identified as the potassium salt of furazidine (or furagin) [1], is a nitrofuran derivative belonging to the hydantoin class of organic compounds [2]. As a member of the nitrofuran antibiotics, it is primarily recognized for its bacteriostatic action against a range of Gram-positive and Gram-negative bacteria, with a historical and current research focus on urinary tract infections [1][3]. Solafur is also supplied as a fully characterized chemical reference standard for analytical method development, validation, and quality control applications in pharmaceutical research and development .

Why Solafur (Furazidine Potassium) Cannot Be Substituted with Other Nitrofurans or Furazidine Salts


Generic substitution within the nitrofuran class is scientifically and procedurally unsound due to fundamental differences in physicochemical properties that dictate administration routes and, subsequently, therapeutic outcomes. While Solafur (furazidine potassium) shares the furazidine core with other forms, it is specifically engineered to be a water-soluble derivative [1]. This enhanced solubility directly enables intravenous (IV) administration, a capability not shared by its parent compound, furagin, which is only suitable for oral use [1]. This distinction is not trivial; it allows for the rapid achievement of high systemic drug concentrations critical for treating severe, systemic infections where oral bioavailability may be compromised or insufficient [1]. Furthermore, even among salts, the choice of counterion (potassium vs. sodium) can impact stability, hygroscopicity, and analytical behavior [2]. Therefore, for research applications requiring a specific, soluble form of furazidine—especially for IV formulation studies or analytical method development—direct procurement of Solafur (CAS 21287-44-5) is essential to ensure experimental fidelity and regulatory compliance.

Quantitative Differentiation of Solafur (Furazidine Potassium): A Procurement-Focused Evidence Review


Solafur's Enhanced Solubility Enables Intravenous Administration vs. Oral Furagin

A direct qualitative differentiation exists in the route of administration enabled by Solafur's enhanced solubility compared to the parent compound furagin. Solafur is described as having 'better solubility compared to furagin,' a property that directly 'allows soluble furagin to be administered intravenously' [1]. This is in contrast to standard furagin, which is administered orally [2]. This difference is not a matter of degree but a categorical shift in utility, opening up research applications for parenteral drug delivery and the study of severe systemic infections that are not accessible with the oral-only form.

Physicochemical Properties Formulation Science Drug Delivery

Solafur's Activity Against Multi-Drug Resistant (MDR) Bacteria vs. Nitrofurantoin

Solafur has been reported to exhibit lower Minimum Inhibitory Concentrations (MICs) than nitrofurantoin against a spectrum of both Gram-negative and Gram-positive bacteria, including clinically significant multidrug-resistant strains of E. coli . While specific MIC values are not provided in this source, the directional claim that Solafur demonstrates superior in vitro potency against a more challenging panel of pathogens is a key differentiator for research selection. This suggests a potentially broader spectrum of activity or increased potency against pathogens that have developed resistance to other common urinary anti-infectives.

Antimicrobial Resistance Microbiology Urinary Tract Infection

Solafur's Genotoxicity Profile Relative to Other Nitrofurans in the SOS Chromotest

A comparative genotoxicity study using the E. coli PQ37 SOS Chromotest established a clear rank order of genotoxic potency among five nitrofuran-derived medicines. The SOS-inducing potency (SOSIP) was highest for Solafur (referred to as 'solafure'), followed by furagine > furazolidone > furadonine > furacyline [1]. Furthermore, the SOSIP values for both solafure and furagine were noted to reach the level of 4-nitroquinoline-1-oxide, a standard genotoxic and carcinogenic agent used as a positive control [1]. This data quantitatively positions Solafur as the most potent inducer of the SOS DNA repair pathway in this bacterial model among its peers, providing a critical differentiator for toxicology and mechanism-of-action studies.

Genetic Toxicology Safety Pharmacology Mechanism of Action

Evidence from a Modern Phase III Clinical Trial for Solafur (as Furamag) in Acute Uncomplicated UTI

Solafur (under the brand name Furamag) was the subject of a recently completed, multi-center, randomized, double-blind, double-dummy, parallel-group, active-drug controlled, adaptive Phase III clinical trial (EudraCT 2019-002747-14) for the treatment of microbiologically confirmed acute uncomplicated urinary tract infections [1]. This modern, rigorous clinical investigation represents a higher level of clinical evidence compared to many older nitrofuran drugs, which often lack contemporary confirmatory trials that meet current regulatory standards. While the trial's detailed efficacy and safety results are not yet public, the existence of this trial demonstrates an ongoing, serious scientific and commercial interest in Solafur's clinical utility, distinguishing it from historical compounds that may not have been subjected to similarly robust modern evaluation.

Clinical Trial Urinary Tract Infection Efficacy and Safety

Solafur (Furazidine Potassium, CAS 21287-44-5): Optimal Procurement Scenarios for Research and Development


Investigating Parenteral Formulations for Severe Systemic Infections

Procure Solafur for research programs specifically focused on developing or studying intravenous (IV) therapies for severe bacterial infections, including sepsis, severe burns, or complicated UTIs [1]. Unlike its orally administered parent compound, furagin, the enhanced solubility of Solafur is a categorical prerequisite for creating injectable formulations and achieving the rapid, high systemic drug concentrations required in these critical care scenarios [1].

Studies on Antimicrobial Resistance (AMR) in Multidrug-Resistant (MDR) Pathogens

Select Solafur as a research compound for in vitro and in vivo studies focused on antimicrobial resistance (AMR) [1]. Preliminary data indicates it has lower Minimum Inhibitory Concentrations (MICs) against MDR strains of E. coli and other bacteria compared to nitrofurantoin, making it a potentially more potent and relevant tool for investigating resistance mechanisms and screening for new therapeutic options against challenging pathogens [1].

Genotoxicity and Mechanism-of-Action Studies for Nitrofuran Compounds

Utilize Solafur as a positive control or key test compound in genetic toxicology assays, particularly the SOS Chromotest, where it has been demonstrated to be the most potent SOS-inducer among several nitrofuran antibiotics [1]. Its established quantitative genotoxicity profile provides a valuable benchmark for studying the structure-activity relationships and DNA-damaging mechanisms of this drug class [1].

Analytical Reference Standard for Furazidine Potassium in Method Development

Source Solafur (CAS 21287-44-5) as a fully characterized reference standard for analytical method development, method validation (AMV), and quality control (QC) applications [1]. It is specifically intended for use in Abbreviated New Drug Applications (ANDAs) or during commercial production of furazidine, ensuring traceability and compliance with regulatory guidelines for pharmaceutical analysis [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Solafur

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.